molecular formula C8H9NO3 B8224291 3-Acetyl-4-methoxypyridin-2(1H)-one

3-Acetyl-4-methoxypyridin-2(1H)-one

Cat. No.: B8224291
M. Wt: 167.16 g/mol
InChI Key: IAOHOWVRPUXJBG-UHFFFAOYSA-N
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Description

3-Acetyl-4-methoxypyridin-2(1H)-one is a chemical compound with the molecular formula C8H9NO3. . This compound is characterized by a pyridine ring substituted with hydroxy and methoxy groups, as well as an ethanone group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-methoxypyridin-2(1H)-one typically involves the acetylation of 4-methoxypyridin-2(1H)-one. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a suitable base such as pyridine . The reaction mixture is heated to facilitate the acetylation process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-methoxypyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-4-methoxypyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-methoxypyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the pyridine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxy and methoxy groups on the pyridine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-acetyl-4-methoxy-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(10)7-6(12-2)3-4-9-8(7)11/h3-4H,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOHOWVRPUXJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CNC1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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